molecular formula C13H21N3O4 B2658849 N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 2223866-41-7

N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2658849
CAS No.: 2223866-41-7
M. Wt: 283.328
InChI Key: YTCBLYRTJLEKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a hydroxy-oxoazepane ring, and a methoxyethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.

    Introduction of the hydroxy and oxo groups: Functionalization of the azepane ring to introduce the hydroxy and oxo groups.

    Attachment of the cyanomethyl group: This can be achieved through nucleophilic substitution reactions.

    Addition of the methoxyethyl acetamide moiety: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-ethoxyethyl)acetamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-20-9-8-15(7-5-14)12(18)10-16-6-3-2-4-11(17)13(16)19/h11,17H,2-4,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCBLYRTJLEKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC#N)C(=O)CN1CCCCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.